Methyl 5-bromo-2-propoxybenzoate
Description
Methyl 5-bromo-2-propoxybenzoate (C₁₁H₁₃BrO₃) is a substituted benzoate ester featuring a bromine atom at the 5-position and a propoxy group at the 2-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for phosphodiesterase-5 (PDE5) inhibitors . Its synthesis involves the bromination of methyl 5-acetyl-2-propoxybenzoate using bromine in the presence of aluminium trichloride, followed by crystallization from a dichloromethane-methanol solvent system . The crystal structure reveals a planar aromatic ring with a dihedral angle of 41.65° between the phenyl ring and the ester group, stabilized by weak C–H⋯O interactions .
Properties
IUPAC Name |
methyl 5-bromo-2-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBYIPSRZGQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-propoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-propoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring.
Another method involves the esterification of 5-bromo-2-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps to ensure consistent product quality and high yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes substitution under catalytic or basic conditions.
Key Findings :
-
Bromine substitution is facilitated by iron powder in bromination reactions .
-
Cross-coupling with arylboronic acids via Suzuki-Miyaura reactions requires palladium catalysts .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions.
Key Findings :
Alkylation/Oxidation of the Propoxy Group
The propoxy chain (-OCH₂CH₂CH₃) participates in oxidation or chain-extension reactions.
| Reaction Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, 60°C, 4 hr | – | 5-Bromo-2-(2-carboxyethoxy)benzoate | 58% | |
| Grignard reagent, THF, 0°C | CH₃MgBr | Extended alkyl chain derivatives | 65% |
Key Findings :
Electrophilic Aromatic Substitution
The aromatic ring undergoes nitration/sulfonation at activated positions.
| Reaction Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 1 hr | – | Methyl 3-nitro-5-bromo-2-propoxybenzoate | 41% | |
| ClSO₃H, DCM, rt, 2 hr | – | Methyl 5-bromo-2-propoxy-3-sulfobenzoate | 37% |
Key Findings :
-
Nitration occurs predominantly at the 3-position due to directing effects of the electron-donating propoxy group .
Catalytic Coupling Reactions
The bromine atom participates in cross-coupling reactions.
| Reaction Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | Styrene | Methyl 5-styryl-2-propoxybenzoate | 71% | |
| CuI, phenanthroline, DMSO, 120°C | NaN₃ | Methyl 5-azido-2-propoxybenzoate | 66% |
Key Findings :
Scientific Research Applications
Chemistry
Methyl 5-bromo-2-propoxybenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its role in studying reaction mechanisms and developing new synthetic methodologies is significant. Key applications include:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Reduction Reactions : It can undergo reduction to replace the bromine with hydrogen.
- Oxidation Reactions : The propoxy group can be oxidized to form carboxylic acids.
Biology
In biological research, this compound is utilized to study enzyme-catalyzed reactions and develop enzyme inhibitors. Its applications include:
- Enzyme Inhibition : Investigating its potential as a competitive inhibitor in various enzymatic pathways.
- Cell Signaling Studies : Understanding its interactions with specific receptors involved in cellular signaling pathways.
Medicine
This compound has shown promise in pharmaceutical research, particularly in drug development. Applications include:
- Drug Metabolism Studies : Analyzing the metabolic pathways of potential therapeutic agents.
- Cancer Research : Investigating its effects on cancer cell lines, particularly in relation to apoptosis and cell proliferation mechanisms .
Industry
In industrial applications, this compound is used for producing specialty chemicals and materials. Its significance lies in:
- Catalyst Development : Exploring its use in developing new catalytic processes.
- Specialty Chemicals Production : Utilizing its unique properties for synthesizing various chemical products.
Data Table: Comparison of Similar Compounds
| Compound | Structural Feature | Application Area |
|---|---|---|
| This compound | Bromine at 5-position | Organic synthesis, drug development |
| Methyl 5-bromo-2-methoxybenzoate | Methoxy group at 2-position | Organic synthesis |
| Methyl 5-chloro-2-propoxybenzoate | Chlorine at 5-position | Organic synthesis |
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can act as an effective inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. This was observed in studies focusing on pancreatic cancer cells where the compound inhibited cell proliferation by modulating enzyme activity .
Case Study 2: Drug Development
In a study aimed at developing new anti-cancer agents, this compound was evaluated for its ability to induce apoptosis in various cancer cell lines. Results indicated that it could enhance the efficacy of existing chemotherapeutic agents by targeting specific molecular pathways linked to cell survival .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-propoxybenzoate depends on its specific application. In general, the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological or chemical effects.
For example, in enzyme-catalyzed reactions, this compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. In cell signaling pathways, the compound may interact with specific receptors or signaling molecules, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Methyl 5-bromo-2-propoxybenzoate is distinguished from related esters by its substituents, which influence its physical and chemical behavior. Key comparisons include:
- Melting Point : The bromine and propoxy substituents in this compound increase molecular rigidity and intermolecular interactions (e.g., halogen bonding), leading to a higher melting point (379 K) compared to methyl salicylate (271 K) .
- Volatility : Methyl salicylate, a volatile organic compound (VOC), has a vapor pressure of ~0.1 kPa at 298 K , whereas this compound’s larger molecular weight and polar substituents reduce volatility significantly.
Biological Activity
Methyl 5-bromo-2-propoxybenzoate (CAS: 925916-62-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.
Synthesis of this compound
The synthesis of this compound typically involves the alkylation of methyl 5-acetyl-2-hydroxybenzoate. The process can be summarized as follows:
- Starting Material : Methyl 5-acetyl-2-hydroxybenzoate.
- Reagents : Bromine, aluminum trichloride, dichloromethane.
- Procedure :
- Bromine is added dropwise to a mixture containing the starting material and aluminum trichloride in dichloromethane.
- The reaction is stirred at room temperature for several hours.
- The product is purified through recrystallization techniques.
The resulting compound has a molecular formula of and exhibits a layered crystal structure with notable planarity, which is crucial for its biological interactions .
Biological Activities
This compound has been evaluated for various biological activities:
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly through its role as a selective PPARγ antagonist. This mechanism is relevant in the treatment of several cancer types, including:
- Prostate cancer
- Breast cancer
- Ovarian cancer
- Colon cancer
- Melanoma
Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, antagonism of PPARγ has been linked to reduced tumor growth and enhanced sensitivity to other anticancer agents .
Anti-inflammatory and Analgesic Properties
This compound has also been studied for its potential anti-inflammatory effects. Compounds with similar benzoate structures have demonstrated efficacy in local anesthesia and pain relief, suggesting that this compound might exhibit comparable properties .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study highlighted the use of PPARγ antagonists in reducing the proliferation of prostate cancer cells. This compound was included in the evaluation, showing promising results in inhibiting cell growth and inducing apoptosis in vitro . -
Local Anesthetic Evaluation :
In a comparative study on local anesthetics, derivatives similar to this compound were assessed for their anesthetic potency. Results indicated that certain modifications led to enhanced local anesthetic effects while maintaining low toxicity profiles .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
